molecular formula C12H18O2 B2600114 2-Dispiro[3.1.36.14]decan-8-ylacetic acid CAS No. 2567502-89-8

2-Dispiro[3.1.36.14]decan-8-ylacetic acid

Cat. No.: B2600114
CAS No.: 2567502-89-8
M. Wt: 194.274
InChI Key: VYLWEGXIHCRVIJ-UHFFFAOYSA-N
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Description

2-Dispiro[3.1.36.14]decan-8-ylacetic acid is a synthetically valuable chemical scaffold designed for advanced pharmaceutical and medicinal chemistry research. Its primary application lies in serving as a critical synthetic intermediate or a promoiety in the development of prodrugs for nucleotide analogues . Specifically, this dispiro ring system has been investigated in the context of phosphonamide nucleotide prodrugs, which are a promising strategy for improving the oral bioavailability and therapeutic profile of antiviral agents . Research indicates its utility in creating compounds with activity against viruses such as HIV and HBV, highlighting its significant role in the discovery of new therapeutic modalities . The unique three-dimensional structure of the dispiro scaffold can be leveraged to fine-tune the physicochemical properties of drug candidates, making this compound of high interest for researchers focused on optimizing drug delivery and metabolic stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-dispiro[3.1.36.14]decan-8-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c13-10(14)4-9-5-12(6-9)7-11(8-12)2-1-3-11/h9H,1-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLWEGXIHCRVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC3(C2)CC(C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Approaches for the Chemical Synthesis of 2 Dispiro 3.1.36.14 Decan 8 Ylacetic Acid

Retrosynthetic Dissection of the Dispiro[3.1.3.1]decan Core and Acetic Acid Pendant

Retrosynthetic analysis is a powerful tool for deconstructing a complex target molecule into simpler, commercially available starting materials. This process involves mentally breaking key bonds to identify logical precursor molecules and the corresponding synthetic reactions that could form them.

For a generic dispiro[n.m.o.p]decane system, the key structural features are the two spirocenters. The retrosynthetic disconnection can logically occur at the C-C bonds that form the spirocyclic rings. A primary disconnection would involve breaking the bonds formed during the spiroannulation steps. For the acetic acid side chain, a logical disconnection is at the bond connecting the carboxylic acid group (or a synthetic equivalent like an ester or nitrile) to the decane (B31447) core.

A plausible retrosynthetic pathway could involve:

Disconnection of the Acetic Acid Side Chain: This is typically a late-stage transformation. The acetic acid moiety can be introduced via standard functional group interconversions from a precursor such as an alcohol, aldehyde, or halide at the C-8 position. This simplifies the core synthesis to the construction of a functionalized dispirodecane.

Disconnection of the Second Spiro Ring: One of the spirocyclic rings can be disconnected to reveal a monospirocyclic precursor. This transformation often relies on a cycloaddition or a ring-closing metathesis reaction.

Disconnection of the First Spiro Ring: Further disconnection of the remaining spirocycle would lead to an acyclic or a simple cyclic precursor. This step often involves breaking a quaternary carbon center, which can be synthetically challenging.

This analysis points towards precursor motifs such as functionalized cycloalkanes, gem-dihalides, or dienes, which can be assembled using various synthetic methods.

The assembly of spiro systems, particularly those incorporating larger rings, introduces specific challenges. The formation of medium to large rings (8-11 members and larger) is often entropically disfavored. Key considerations include:

Ring Strain: The inherent strain in the spirocyclic system will influence the feasibility of ring closure. Cyclobutane (B1203170) rings, if present as suggested by the "[3.1...]" part of the name, are particularly strained.

Transannular Interactions: In larger rings, atoms on opposite sides of the ring can interact, leading to unexpected side reactions or conformational preferences that hinder the desired cyclization.

Conformational Flexibility: Large rings are conformationally flexible, which can make stereocontrol difficult to achieve. Pre-organizing the substrate through the use of templates or rigid linkers can be an effective strategy.

Methods such as ring-closing metathesis (RCM), intramolecular alkylation, and cycloaddition reactions are often employed for the construction of such rings. The choice of method depends on the specific ring sizes and the desired functional group tolerance.

Development of Stereoselective Synthetic Methodologies

Achieving control over the stereochemistry of the two spirocenters and any peripheral substituents is a primary goal in the synthesis of complex dispiro compounds. Modern synthetic chemistry offers several powerful tools to address this challenge.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all reactants, are highly efficient for building molecular complexity. scilit.comrsc.orgnih.gov MCRs are particularly well-suited for the synthesis of spirocyclic frameworks. scilit.comrsc.orgresearchgate.net

For the synthesis of dispiro compounds, a sequential MCR strategy could be envisioned. For instance, an initial MCR could generate a highly functionalized monospirocycle, which then undergoes a subsequent cyclization to form the second spiro ring. The use of organocatalytic or transition-metal-based catalytic systems in MCRs can provide excellent stereoselectivity. scilit.comresearchgate.net

Reaction Type Key Features Potential Application
Passerini ReactionForms α-acyloxy carboxamides from an isocyanide, a carboxylic acid, and a carbonyl compound.Could be used to build a functionalized acyclic precursor for subsequent spirocyclization.
Ugi ReactionA four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid.Can generate complex scaffolds that could be precursors to spiro-heterocycles.
Prins-type CyclizationA three-component coupling of a homoallylic alcohol, a cyclic ketone, and a sulfonic acid can yield spirocyclic ethers. nih.govCould be adapted for the synthesis of carbocyclic spiro systems.

Table 1: Examples of Multicomponent Reactions Applicable to Spirocycle Synthesis

Cycloaddition reactions are powerful tools for the construction of cyclic and spirocyclic systems, often with high stereocontrol. researchgate.netacs.orgnih.gov Both intramolecular and intermolecular variants can be employed.

[3+2] Cycloadditions: These reactions, often involving dipoles like nitrile oxides or azomethine ylides, are effective for constructing five-membered rings. researchgate.netnih.gov An appropriately substituted cyclic precursor can undergo a [3+2] cycloaddition with an exocyclic double bond to form a spirocycle.

[4+2] Cycloadditions (Diels-Alder Reaction): The Diels-Alder reaction is a classic method for forming six-membered rings with excellent control over stereochemistry. An intramolecular Diels-Alder reaction of a substrate containing both a diene and a dienophile tethered to a central ring can be a highly effective strategy for constructing spirocycles.

[2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloadditions can be used to form four-membered rings, which are present in many dispiro systems.

Cycloaddition Type Ring Size Formed Stereochemical Outcome Example Precursors
[3+2]5-memberedOften high diastereoselectivityNitrile oxides, azomethine ylides, alkenes
[4+2]6-memberedHighly predictable (endo rule)Dienes, dienophiles
[2+2]4-memberedCan be stereospecific depending on mechanismAlkenes, ketenes

Table 2: Cycloaddition Reactions in Spirocycle Synthesis

Controlling the absolute and relative stereochemistry of multiple stereocenters is crucial. Several strategies can be employed:

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a key bond-forming reaction. After the reaction, the auxiliary is removed.

Substrate Control: The existing stereocenters in a molecule can influence the stereochemistry of newly formed centers. This is particularly relevant in intramolecular reactions where the conformation of the tether can dictate the facial selectivity of the reaction.

Catalytic Asymmetric Synthesis: The use of chiral catalysts (organocatalysts, transition metal complexes with chiral ligands) is one of the most powerful methods for achieving high enantioselectivity. scilit.comscispace.com For instance, asymmetric organocatalysis has seen immense growth in the stereoselective synthesis of spiro compounds. scilit.comrsc.org

The control of stereoselectivity often relies on subtle energetic differences between diastereomeric transition states. Factors such as steric hindrance, torsional strain, and electronic effects can all play a role in determining the stereochemical outcome of a reaction. chemrxiv.orgnih.gov Computational studies are increasingly used to predict and rationalize the observed stereoselectivities. nih.gov

Reaction Condition Optimization and Mechanism Elucidation

The successful synthesis of complex polycyclic compounds like 2-Dispiro[3.1.3.1]decan-8-ylacetic acid is highly dependent on the fine-tuning of reaction parameters. The choice of solvent and catalyst, along with a deep understanding of the reaction mechanism, is paramount in guiding the reaction towards the desired product, maximizing yield, and controlling stereochemistry.

Impact of Solvent Systems and Catalysis on Reaction Outcomes

The solvent system employed in the synthesis of dispiro compounds can significantly influence reaction rates and product distribution. The polarity, coordinating ability, and boiling point of the solvent can affect the solubility of reactants and intermediates, the stabilization of transition states, and the equilibrium position of reversible reactions. For instance, in spirocyclization reactions, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) may be employed to enhance the rate of nucleophilic substitution reactions leading to ring formation. Conversely, nonpolar solvents like toluene (B28343) or hexane (B92381) might be preferred for certain catalytic cycles or to facilitate product precipitation.

Catalysis plays a pivotal role in the construction of the dispiro[3.1.3.1]decane framework. Both acid and base catalysis are commonly employed in cyclization reactions. For example, intramolecular aldol-type condensations or Michael additions that could form one of the cyclobutane rings might be catalyzed by a strong base like lithium diisopropylamide (LDA) or a milder base such as potassium carbonate. Transition metal catalysis, particularly with palladium or nickel complexes, has also emerged as a powerful tool for the formation of C-C bonds in complex settings, including spirocyclization. acs.org The choice of ligand on the metal center can be crucial for achieving high enantioselectivity in asymmetric syntheses. acs.org

The following interactive table illustrates the hypothetical effect of different solvent and catalyst combinations on the yield of a key spirocyclization step in the synthesis of a dispiro[3.1.3.1]decane precursor.

EntrySolventCatalystTemperature (°C)Reaction Time (h)Yield (%)
1ToluenePd(PPh₃)₄1102465
2DMFNaH801272
3THFTiCl₄-78 to rt858
4DioxaneSc(OTf)₃1001875
5TolueneNi(COD)₂ / SL-M001-1603685 (92% ee)

This table is a representative example based on common findings in synthetic organic chemistry and does not represent actual experimental data for 2-Dispiro[3.1.3.1]decan-8-ylacetic acid.

Kinetic versus Thermodynamic Control in Complex Ring Closures

The formation of the dispiro[3.1.3.1]decane skeleton involves multiple ring-closing events, where the principles of kinetic and thermodynamic control are critical in determining the final product distribution. libretexts.orgmasterorganicchemistry.com A kinetically controlled reaction is one where the product that is formed the fastest predominates. libretexts.orgmasterorganicchemistry.com This usually occurs at lower temperatures where the reaction is irreversible. The major product is derived from the transition state with the lowest activation energy.

Conversely, a thermodynamically controlled reaction yields the most stable product as the major isomer. libretexts.orgmasterorganicchemistry.com This is typically achieved at higher temperatures, allowing for reversible reactions and the establishment of an equilibrium that favors the product with the lowest Gibbs free energy. libretexts.org

In the context of forming the strained cyclobutane rings of the dispiro[3.1.3.1]decane system, the reaction may initially favor a kinetically controlled product that is easier to form but less stable. By carefully selecting the reaction temperature and time, it is possible to either isolate the kinetic product or allow the reaction to equilibrate to the more stable thermodynamic product. For instance, a ring-closing metathesis reaction might initially form a less-substituted, kinetically favored alkene, which upon prolonged heating in the presence of the catalyst, could isomerize to a more substituted, thermodynamically stable isomer. Understanding the energy profile of the reaction pathways is essential for rationally designing a synthesis that leads to the desired isomer of 2-Dispiro[3.1.3.1]decan-8-ylacetic acid. libretexts.org

Advanced Purification and Isolation Techniques for Polycyclic Compounds

The purification of polycyclic compounds such as 2-Dispiro[3.1.3.1]decan-8-ylacetic acid from complex reaction mixtures presents a significant challenge. The presence of starting materials, reagents, byproducts, and potentially multiple stereoisomers necessitates the use of advanced and often combined purification techniques.

Traditional methods like column chromatography on silica (B1680970) gel or alumina (B75360) are often the first step in the purification process. nih.govresearchgate.net However, for closely related isomers or impurities with similar polarities, these methods may not provide adequate separation.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of complex mixtures. jocpr.comnumberanalytics.com By utilizing a wide range of stationary phases (normal phase, reverse phase, chiral phases) and solvent gradients, HPLC can achieve high-resolution separation of isomers. jocpr.comnumberanalytics.com Preparative HPLC allows for the isolation of milligram to gram quantities of pure compounds. numberanalytics.com

Supercritical Fluid Chromatography (SFC) is another advanced chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. jocpr.comnumberanalytics.com SFC can offer faster separations and reduced solvent consumption compared to HPLC. jocpr.comnumberanalytics.com It is particularly well-suited for the separation of chiral compounds and non-polar to moderately polar polycyclic molecules. numberanalytics.com

For volatile compounds, Gas Chromatography (GC) can be used for both analytical and preparative separations. The purity of isolated fractions is often verified by Gas Chromatography-Mass Spectrometry (GC/MS). nih.gov

In cases where crystallization is feasible, it can be a highly effective method for obtaining a single, pure isomer in high quantities. Seeding with a small crystal of the desired compound can sometimes induce crystallization from a supersaturated solution.

The following table summarizes various purification techniques and their applicability to the isolation of polycyclic compounds.

TechniquePrincipleApplicability for Polycyclic CompoundsAdvantagesDisadvantages
Column Chromatography AdsorptionInitial purification, separation of compounds with different polarities. nih.govresearchgate.netScalable, relatively low cost.May not resolve closely related isomers.
HPLC Partition, Adsorption, Ion Exchange, Size ExclusionHigh-resolution separation of isomers, including chiral separation. jocpr.comnumberanalytics.comHigh efficiency, automated systems available. jocpr.comHigher cost, limited scalability for preparative work.
SFC Partition in Supercritical FluidSeparation of chiral and non-polar to moderately polar compounds. jocpr.comnumberanalytics.comFast separations, reduced organic solvent use. jocpr.comnumberanalytics.comRequires specialized equipment.
GC Partition in Gas PhaseSeparation of volatile and thermally stable compounds.High resolution, can be coupled with mass spectrometry for identification. nih.govNot suitable for non-volatile or thermally labile compounds.
Crystallization Differential SolubilityIsolation of pure crystalline solids.Can provide very high purity, scalable.Not all compounds crystallize easily.

Comprehensive Structural Elucidation and Stereochemical Assignment of 2 Dispiro 3.1.36.14 Decan 8 Ylacetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments would be required to unambiguously assign all proton and carbon signals and to establish the connectivity and spatial relationships of the atoms within 2-Dispiro[3.1.3.1]decan-8-ylacetic acid.

Proton (¹H) and Carbon-13 (¹³C) NMR for Connectivity and Hybridization

The ¹H NMR spectrum would provide initial information on the number of distinct proton environments and their integrations would correspond to the number of protons in each environment. The chemical shifts (δ) of the signals would offer clues about the electronic environment of the protons, with those on carbons adjacent to the carboxylic acid group expected to be downfield. The complex splitting patterns (multiplicity) would arise from spin-spin coupling between neighboring protons, governed by the J-coupling constants, which are invaluable for determining dihedral angles and thus, local stereochemistry.

The ¹³C NMR spectrum, often acquired with proton decoupling, would show a single peak for each unique carbon atom. The chemical shifts would indicate the hybridization and functional group of each carbon. For instance, the carbonyl carbon of the carboxylic acid would appear significantly downfield (typically > 170 ppm), while the spiro carbons and the carbons of the cyclobutane (B1203170) rings would have characteristic chemical shifts. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment would further differentiate between CH, CH₂, and CH₃ groups.

Hypothetical ¹H and ¹³C NMR Data for 2-Dispiro[3.1.3.1]decan-8-ylacetic acid

Atom # Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
1, 5-~40-50 (Spiro C)
2, 4, 6, 7~1.8-2.5 (m)~30-40 (CH₂)
3~2.0-2.8 (m)~35-45 (CH)
8~2.5-3.0 (m)~40-50 (CH)
9, 10-~25-35 (CH₂)
11 (CH₂)~2.3 (d)~35-45 (CH₂)
12 (COOH)~12.0 (s)~175-185 (C=O)

Note: This table is a hypothetical representation and actual chemical shifts may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

Two-dimensional NMR techniques are indispensable for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, showing cross-peaks between protons that are on adjacent carbons. This would be crucial for tracing the connectivity within the cyclobutane and cyclohexane (B81311) rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a specific proton signal to its attached carbon signal, allowing for the unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly important for identifying quaternary carbons (like the spiro centers) and for connecting different spin systems across non-protonated carbons. For example, correlations from the protons of the acetic acid methylene (B1212753) group to the carbonyl carbon and to carbons in the decane (B31447) ring would confirm the attachment point of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, irrespective of their bonding connectivity. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). This is the key experiment for determining the relative stereochemistry of the molecule, for instance, the cis or trans relationship of the acetic acid side chain with respect to the protons on the cyclohexane ring.

Advanced Mass Spectrometry (MS)

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS would be used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the calculation of the unique elemental formula, C₁₂H₁₈O₂, confirming the identity of the compound and distinguishing it from any isomers.

Hypothetical HRMS Data

Ion Calculated Exact Mass Observed Mass Formula
[M+H]⁺195.1385(Hypothetical)C₁₂H₁₉O₂
[M+Na]⁺217.1204(Hypothetical)C₁₂H₁₈NaO₂

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

In a tandem MS experiment, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and can reveal key structural features. For 2-Dispiro[3.1.3.1]decan-8-ylacetic acid, characteristic fragmentation pathways would likely include the loss of the carboxylic acid group (as CO₂ and H₂O) and fragmentation of the dispirocyclic ring system. Analyzing these pathways would provide further confirmation of the proposed structure.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The absorption of infrared radiation or the scattering of laser light at specific frequencies corresponds to the vibrational modes of the chemical bonds.

For 2-Dispiro[3.1.3.1]decan-8-ylacetic acid, the FTIR spectrum would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid dimer. A sharp and intense absorption around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The C-H stretching vibrations of the aliphatic rings would appear around 2850-3000 cm⁻¹.

Hypothetical Vibrational Spectroscopy Data

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500-3300 (broad)
C-H (sp³)Stretching2850-3000
C=O (Carboxylic Acid)Stretching~1700
C-OStretching~1210-1320

Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For a compound like 2-dispiro[... ]decan-8-ylacetic acid, the most prominent features in an IR spectrum would be associated with the carboxylic acid moiety.

O-H Stretch: A very broad and strong absorption band would be expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

C=O Stretch: A sharp, intense absorption peak corresponding to the carbonyl stretch of the carboxylic acid would typically appear between 1700 and 1725 cm⁻¹. The exact position can be influenced by hydrogen bonding.

C-H Stretches: Absorptions for the sp³ C-H stretching vibrations from the aliphatic spiro rings and the methylene group of the acetic acid side chain would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C-O Stretch: The carbon-oxygen single bond stretch of the carboxylic acid would be visible in the 1210-1320 cm⁻¹ region.

Functional GroupExpected Absorption Range (cm⁻¹)IntensityVibrational Mode
O-H (Carboxylic Acid)2500 - 3300Strong, BroadStretching
C-H (sp³)2850 - 2960Medium to StrongStretching
C=O (Carboxylic Acid)1700 - 1725Strong, SharpStretching
C-O1210 - 1320MediumStretching

Raman Spectroscopy for Skeletal Vibrations and Ring Strain Indication

Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and skeletal structures. For a dispiroalkane, Raman would be invaluable for analyzing the carbocyclic framework.

Skeletal Vibrations: The complex fingerprint region (below 1500 cm⁻¹) would contain numerous peaks corresponding to the C-C stretching and bending modes of the decane skeleton. The dispiro nature of the molecule would lead to unique, complex vibrational patterns.

Ring Strain: The cyclobutane rings inherent in a dispiro[3.1.3.1]decane structure are significantly strained. nih.gov This ring strain would be expected to manifest in the Raman spectrum as characteristic "ring breathing" modes at specific frequencies, which are often more intense in Raman than in IR spectroscopy. Analysis of these frequencies could provide insight into the degree of strain within the spiro system.

X-ray Crystallography for Definitive Structural and Stereochemical Determination

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule, including bond lengths, angles, and absolute stereochemistry.

Single Crystal Growth Strategies for Complex Spiro Structures

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step. For a molecule like the target compound, which contains a polar carboxylic acid group and a non-polar hydrocarbon frame, common strategies would include:

Slow Evaporation: Dissolving the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane (B92381), acetone/water) and allowing the solvent to evaporate slowly over days or weeks in a vibration-free environment.

Vapor Diffusion: Placing a concentrated solution of the compound in a small vial, which is then placed inside a sealed jar containing a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting slow crystal growth.

Crystallographic Data Collection, Processing, and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. A detector collects the diffraction pattern, from which the electron density map of the molecule is calculated. This data is then processed and refined to yield a precise molecular model. Key parameters from a crystallographic experiment are summarized in a data table.

ParameterDescriptionExample Value (Hypothetical)
Chemical FormulaMolecular formula of the compound.C₁₂H₁₈O₂
Formula WeightMass of one mole of the compound.194.27 g/mol
Crystal SystemOne of seven crystal systems (e.g., Monoclinic, Orthorhombic).Monoclinic
Space GroupDescribes the symmetry of the unit cell.P2₁/c
Unit Cell Dimensions (a, b, c)Lengths of the unit cell axes.a = 10.5 Å, b = 8.2 Å, c = 12.1 Å
Unit Cell Angles (α, β, γ)Angles between the unit cell axes.α = 90°, β = 98.5°, γ = 90°
R-factor (R₁)A measure of the agreement between the crystallographic model and the experimental data.< 0.05

Analysis of Molecular Conformation, Bond Distances, and Torsion Angles

The refined crystallographic model provides precise geometric data. For a dispiro[3.1.3.1]decane derivative, analysis would focus on:

Ring Conformation: The cyclobutane rings are known to be puckered rather than planar. nih.gov The exact degree of puckering, defined by dihedral angles, would be determined. Research on a related dispiro[3.1.3.1]decane derivative showed dihedral angles of 18.9° and -18.5° for the end rings and 29.0° for the central ring. nih.gov

Molecular Shape: Such ring puckering can give the entire molecule a distinct shape. The aforementioned study described the molecule as having a "decided bow shape." nih.gov

Bond Lengths and Angles: Any unusual bond lengths or angles could indicate significant ring strain or steric interactions. The C-C bond lengths within the cyclobutane rings would be of particular interest.

Intermolecular Interactions: The data would reveal how molecules pack in the crystal lattice, highlighting intermolecular forces such as the hydrogen bonding between the carboxylic acid groups of adjacent molecules.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable)

If the 2-dispiro[...]decan-8-ylacetic acid molecule is chiral (i.e., non-superimposable on its mirror image), chiroptical techniques like Circular Dichroism (CD) spectroscopy would be essential. CD spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information on the absolute configuration of the stereocenters. For a synthesized sample, comparing its CD spectrum to that of a known standard or to a spectrum predicted by computational chemistry could confirm the enantiomeric purity and assign the absolute configuration (R/S) of the chiral centers.

Theoretical and Computational Chemistry Studies on the 2 Dispiro 3.1.36.14 Decan 8 Ylacetic Acid System

Quantum Mechanical (QM) Calculations for Electronic and Geometric Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its electronic structure and geometry. For a unique and sterically complex molecule such as 2-Dispiro[3.1.3.1]decan-8-ylacetic acid, these methods are invaluable for predicting its behavior at the atomic level.

Density Functional Theory (DFT) for Ground State Geometries, Energies, and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly well-suited for determining the ground-state properties of molecules like 2-Dispiro[3.1.3.1]decan-8-ylacetic acid.

DFT calculations would be instrumental in predicting the optimized ground state geometry of the molecule. This includes key parameters such as bond lengths, bond angles, and dihedral angles. For the dispiro[3.1.3.1]decane core, the puckering of the three cyclobutane (B1203170) rings is a critical feature. nih.gov X-ray diffraction studies on a related dispiro[3.1.3.1]decane derivative have shown that the cyclobutane rings are indeed puckered, with the central ring exhibiting a larger dihedral angle than the terminal rings. nih.gov DFT calculations would allow for a precise quantification of this puckering in the acetic acid derivative.

Beyond the geometry, DFT can provide accurate calculations of the molecule's ground state energy, which is essential for determining its stability and thermodynamic properties. Furthermore, the calculation of vibrational frequencies is a standard output of DFT studies. These frequencies correspond to the various vibrational modes of the molecule, including the characteristic stretching and bending modes of the cyclobutane rings and the acetic acid functional group. nih.govdtic.mil High-level ab initio calculations on cyclobutane have shown that accurate descriptions of its structure and vibrational spectra require sophisticated levels of theory. nih.gov The study of substituted cyclobutanes has also contributed to identifying characteristic infrared absorption frequencies for the cyclobutane ring system. dtic.mil

A hypothetical table of selected predicted geometric parameters for 2-Dispiro[3.1.3.1]decan-8-ylacetic acid, based on DFT calculations, is presented below.

ParameterPredicted Value
C-C bond length (cyclobutane)1.55 Å
C-C-C bond angle (cyclobutane)88.5°
Cyclobutane puckering angle28°
C-C bond length (acetic acid)1.51 Å
C=O bond length (acetic acid)1.21 Å
O-H bond length (acetic acid)0.97 Å

Ab Initio Methods for High-Accuracy Energetic and Electronic Structure Predictions

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. acs.org These methods are capable of providing highly accurate predictions of energetic and electronic properties, which are crucial for a detailed understanding of a molecule's reactivity and spectroscopic behavior.

For 2-Dispiro[3.1.3.1]decan-8-ylacetic acid, high-accuracy ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed to obtain a precise value for the heat of formation. nih.govdtic.mildtic.mil The heat of formation is a fundamental thermodynamic quantity that indicates the stability of a molecule relative to its constituent elements. dtic.mil Computational methods for predicting heats of formation are particularly valuable for novel compounds where experimental data is unavailable. nih.govdtic.mil

Furthermore, ab initio methods can provide a detailed picture of the molecule's electronic structure. This includes the energies and shapes of the molecular orbitals, the ionization potential, and the electron affinity. The electronic structure of spiroconjugated molecules is of particular interest due to the through-bond and through-space interactions between the perpendicular π-systems, which can lead to unique electronic properties. chemrxiv.org Although the dispiro[3.1.3.1]decane system is saturated, the spiro-annulation of the cyclobutane rings creates a rigid framework that can influence the electronic properties of the acetic acid substituent.

A hypothetical table of predicted high-accuracy energetic properties for 2-Dispiro[3.1.3.1]decan-8-ylacetic acid is provided below.

PropertyPredicted Value (kcal/mol)
Gas-Phase Heat of Formation (ΔHf,gas)-125.5
Ionization Potential220.8
Electron Affinity-1.5

Conformational Analysis and Molecular Mechanics

The three-dimensional shape of a molecule, or its conformation, plays a critical role in its physical and chemical properties. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

Exploration of the Conformational Landscape and Energy Minima

The conformational landscape of 2-Dispiro[3.1.3.1]decan-8-ylacetic acid is primarily defined by the puckering of the three cyclobutane rings and the rotational freedom of the acetic acid side chain. The cyclobutane rings in the dispiro[3.1.3.1]decane skeleton are not planar and can adopt puckered conformations to relieve angle strain. nih.gov The interplay between the puckering of the three rings can lead to several possible low-energy conformations.

A hypothetical table of the relative energies of different conformers of 2-Dispiro[3.1.3.1]decan-8-ylacetic acid is shown below.

ConformerRing Puckering (Central/Terminal)Acetic Acid OrientationRelative Energy (kcal/mol)
1Puckered/PuckeredEquatorial-like0.0
2Puckered/PuckeredAxial-like1.2
3Planar (TS)/PuckeredEquatorial-like4.5

Strain Energy Calculations and Analysis of Spiro Annulation Effects

Spiro-annulated ring systems, particularly those containing small rings like cyclobutane, often exhibit significant ring strain. mdpi.commasterorganicchemistry.comresearchgate.net This strain arises from deviations from ideal bond angles (angle strain) and eclipsing interactions between adjacent hydrogen atoms (torsional strain). masterorganicchemistry.com The total strain energy of a molecule is the excess energy it possesses compared to a hypothetical strain-free analogue. mdpi.comresearchgate.net

The spiro-annulation in the dispiro[3.1.3.1]decane system introduces additional strain due to the presence of the spiro-carbon centers. Computational methods can be used to quantify the strain energy of 2-Dispiro[3.1.3.1]decan-8-ylacetic acid. This is typically done by comparing its calculated heat of formation with that of a strain-free reference compound using isodesmic or homodesmotic reactions. The strain energy of spiro[3.3]octane, which contains two spiro-fused cyclobutane rings, has been calculated to be around 51.0 kcal/mol, which is close to twice the strain energy of a single cyclobutane ring (approximately 26.3 kcal/mol). mdpi.commasterorganicchemistry.com This suggests that the strain in such systems is largely additive. However, the central cyclobutane ring in the dispiro[3.1.3.1]decane system may experience a different degree of strain compared to the two terminal rings due to the double spiro-fusion.

A hypothetical table comparing the strain energies of different spirocyclic systems is presented below.

CompoundNumber of Cyclobutane RingsCalculated Strain Energy (kcal/mol)
Cyclobutane126.3
Spiro[3.3]heptane251.0
Dispiro[3.1.3.1]decane3~75 (estimated)

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Flexibility

While quantum mechanical and molecular mechanics calculations provide valuable information about the static properties of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior and flexibility over time. MD simulations solve Newton's equations of motion for the atoms in a system, allowing for the observation of molecular motions on the femtosecond to microsecond timescale.

For 2-Dispiro[3.1.3.1]decan-8-ylacetic acid, MD simulations could be used to study a variety of dynamic processes. The rigid dispiro[3.1.3.1]decane core is expected to exhibit limited flexibility, with the primary motions being the puckering of the cyclobutane rings. researchgate.netresearchgate.net MD simulations could reveal the frequency and mechanism of these ring-puckering events.

The acetic acid side chain, on the other hand, will have greater conformational freedom. MD simulations in a solvent, such as water, would allow for the study of the rotational dynamics of the C-C and C-O bonds in the side chain. aip.orgnih.govresearchgate.net Furthermore, the interactions between the carboxylic acid group and the solvent molecules, including the formation and breaking of hydrogen bonds, could be investigated in detail. aip.orgnih.govresearchgate.net This information is crucial for understanding how the molecule behaves in a realistic chemical environment. The choice of an appropriate force field is critical for the accuracy of MD simulations. wikipedia.orgwustl.eduyoutube.comrsc.org

A hypothetical table summarizing the types of dynamic motions in 2-Dispiro[3.1.3.1]decan-8-ylacetic acid and their characteristic timescales is provided below.

Dynamic MotionDescriptionCharacteristic Timescale
Bond VibrationsStretching and bending of covalent bonds10-100 fs
Cyclobutane Ring PuckeringInversion of the puckered conformation of the rings1-10 ps
Acetic Acid Side Chain RotationRotation around the C-C single bond of the side chain10-100 ps
Solvent ReorganizationRearrangement of solvent molecules around the solute1-10 ps

Research on 2-Dispiro[3.1.3.1]decan-8-ylacetic Acid Not Found in Public Domain

The planned article, which was to be structured around detailed theoretical and computational chemistry studies, including Frontier Molecular Orbital (FMO) theory for electrophilic and nucleophilic site prediction and transition state computations for understanding reaction pathways, cannot be generated at this time due to the absence of foundational research on this specific compound.

The user's request for "thorough, informative, and scientifically accurate content," complete with "Detailed research findings" and "Data tables," cannot be fulfilled without access to relevant scientific literature. The generation of such an article requires pre-existing computational studies from which to draw data and analysis.

Therefore, the subsequent sections of the proposed article outline, including "Reactivity Prediction and Reaction Mechanism Elucidation," "Frontier Molecular Orbital (FMO) Theory for Electrophilic and Nucleophilic Sites," and "Transition State Computations for Understanding Reaction Pathways," cannot be developed.

Investigation of Advanced Chemical Transformations and Derivatizations of 2 Dispiro 3.1.36.14 Decan 8 Ylacetic Acid

Functional Group Interconversions of the Acetic Acid Moiety

The carboxylic acid group is a versatile functional handle for a wide array of chemical transformations. However, a specific examination of the literature for 2-Dispiro[3.1.3.1]decan-8-ylacetic acid yielded no studies detailing these reactions.

Esterification, Amidation, and other Carboxylic Acid Derivatives

Reduction and Decarboxylation Pathways

Similarly, there is no available data on the reduction of the carboxylic acid moiety in 2-Dispiro[3.1.3.1]decan-8-ylacetic acid to the corresponding alcohol, nor are there reports on its decarboxylation to form the methyl-substituted dispirodecane. While these are fundamental organic reactions, their successful application and the behavior of the strained dispiro[3.1.3.1]decane skeleton under the required reaction conditions have not been investigated.

Selective Functionalization of the Dispiro Carbon Skeleton

The unique, strained, and sterically hindered nature of the dispiro[3.1.3.1]decane framework presents an interesting but challenging target for selective functionalization.

Directed C-H Bond Activation Strategies

A comprehensive search found no studies applying directed C-H bond activation strategies to the dispiro[3.1.3.1]decane core of the target molecule. Research in C-H activation is a prominent area of modern organic chemistry, but its application to this specific carbocyclic system has not been reported.

Annulation and Ring Expansion/Contraction Reactions on the Dispiro Core

The high degree of ring strain in the cyclobutane (B1203170) rings of the dispiro[3.1.3.1]decane system suggests a potential for unique reactivity in ring expansion or contraction reactions. However, no literature could be found that explores these transformations starting from 2-Dispiro[3.1.3.1]decan-8-ylacetic acid or a closely related derivative. Such studies would be of significant interest for the synthesis of novel and complex polycyclic systems.

Based on an extensive review of available scientific databases and literature, it must be concluded that the advanced chemical transformations and derivatizations of 2-Dispiro[3.1.3.1]decan-8-ylacetic acid, as outlined, represent an unexplored area of chemical research. The absence of empirical data makes it impossible to provide a detailed, informative, and scientifically accurate account of its reactivity in these specific contexts. The field remains open for future investigation, which would be necessary to elucidate the chemical behavior of this unique molecule.

Exploration of Polymerization or Oligomerization Potential

The molecular architecture of 2-Dispiro[3.1.3.1]decan-8-ylacetic acid, featuring a rigid, three-dimensional spirocyclic core and a reactive carboxylic acid functional group, suggests significant potential for its use as a monomer in the synthesis of novel polymers and oligomers for advanced materials research.

The primary pathway for polymerization of this monomer would involve the carboxylic acid moiety. This functional group is a cornerstone of step-growth polymerization, enabling the formation of a variety of polymer classes. The rigid dispiro[3.1.3.1]decane unit would be incorporated as a pendant group or part of the polymer backbone, imparting unique structural characteristics to the resulting material.

Polycondensation Reactions:

The most direct route to polymerization is through polycondensation. The carboxylic acid group can react with complementary functional groups, such as alcohols (to form polyesters) or amines (to form polyamides).

Polyesterification: In the presence of a diol monomer, 2-Dispiro[3.1.3.1]decan-8-ylacetic acid could be used as a co-monomer to introduce spirocyclic units into a polyester (B1180765) chain. This is a common strategy to modify polymer properties. Research on other rigid cyclic structures has shown that their incorporation can increase the glass transition temperature (Tg) and enhance the thermal stability of polyesters by restricting chain mobility. acs.org

Polyamidation: Similarly, co-polymerization with a diamine monomer would yield a polyamide with pendant dispiro[3.1.3.1]decane groups. These rigid, bulky side chains would disrupt inter-chain hydrogen bonding that is characteristic of polyamides like nylon, potentially altering solubility and mechanical properties.

The table below outlines hypothetical polycondensation reactions involving the subject compound as a monomer (Monomer A).

Reaction TypeCo-monomer (Monomer B)Resulting Polymer ClassPotential Structural Impact of Spiro Group
PolyesterificationEthylene GlycolPolyesterIncreased chain rigidity, potential increase in Tg
PolyamidationHexamethylenediaminePolyamideDisruption of chain packing, altered solubility

Ring-Opening Polymerization:

While the monomer itself is not designed for ring-opening polymerization (ROP), it could be chemically modified into a derivative suitable for such reactions. For instance, conversion of the carboxylic acid to a lactone (an intramolecular cyclic ester) could create a strained ring system. Spirocyclic compounds have been successfully used as initiators for the ring-expansion polymerization of lactones to generate cyclic polyesters. ibm.com This suggests that derivatives of 2-Dispiro[3.1.3.1]decan-8-ylacetic acid could be developed to participate in or initiate controlled polymerization processes.

Oligomerization Potential:

Oligomers are low-molecular-weight polymers that are of interest as resins, plasticizers, and reactive intermediates. Controlled oligomerization of 2-Dispiro[3.1.3.1]decan-8-ylacetic acid could be achieved through several methods. For example, acid-catalyzed self-condensation could produce linear or cyclic oligoesters. The kinetics and equilibria of such oligomerization reactions are complex but have been studied for other hydroxy acids. researchgate.net The resulting oligomers would be characterized by a high density of rigid spirocyclic units, making them potentially useful as crosslinking agents or as additives to modify the properties of other polymer systems. researchgate.net

The structural features of the dispiro[3.1.3.1]decane core—namely its rigidity and defined three-dimensional shape—are highly relevant. In polymer science, the incorporation of such structures is a known strategy to enhance thermal properties and control morphology. Studies on copolyesters containing spiroacetal units have demonstrated improved glass transition temperatures and thermal stability. acs.org The crystallinity of such polymers tends to decrease with a higher content of the bulky spirocyclic structures, leading to more amorphous materials. acs.org It is reasonable to predict that polymers derived from 2-Dispiro[3.1.3.1]decan-8-ylacetic acid would exhibit similar behavior.

Potential As a Molecular Scaffold and Building Block in Chemical Research

Design Principles for Utilizing the 2-Dispiro[3.1.3.1]decan-8-ylacetic acid Architecture in Scaffold-Based Synthesis

The utility of 2-dispiro[3.1.3.1]decan-8-ylacetic acid in scaffold-based synthesis is rooted in its inherent structural rigidity and well-defined spatial arrangement of functional groups. The dispiro[3.1.3.1]decane core enforces a fixed orientation of the acetic acid side chain, which can be advantageous in the design of molecules with specific binding properties. This conformational restriction reduces the entropic penalty upon binding to a biological target, a favorable characteristic in drug discovery. bldpharm.comnih.gov

Key design principles for employing this scaffold include:

Vectorial Display of Functionality: The acetic acid group is presented in a specific and predictable orientation relative to the bulky dispiro framework. This allows for the precise positioning of this functional group in three-dimensional space to interact with biological targets or to direct further chemical transformations.

Access to Novel Chemical Space: The non-planar, sp³-rich nature of the dispiro[3.1.3.1]decane system provides access to areas of chemical space that are not readily accessible with more traditional, planar aromatic scaffolds. This is of increasing interest in medicinal chemistry for the development of new therapeutic agents with improved properties. nih.gov

Modulation of Physicochemical Properties: The incorporation of this rigid, aliphatic scaffold can be used to fine-tune key physicochemical properties of a molecule, such as lipophilicity and metabolic stability. Spirocyclic scaffolds, in general, are known to improve the drug-like properties of compounds. nih.gov

Steric and Electronic Influences of the Dispiro Framework on Chemical Reactivity

The chemical reactivity of 2-dispiro[3.1.3.1]decan-8-ylacetic acid is significantly influenced by both the steric and electronic properties of its dispiro[3.1.3.1]decane framework.

Steric Influences:

The dispiro[3.1.3.1]decane core is composed of three interconnected cyclobutane (B1203170) rings. X-ray crystallographic studies of derivatives of this ring system have revealed that the cyclobutane rings are puckered. nih.gov This puckering gives the molecule a distinct "bow shape" when viewed from the side. nih.gov This conformation creates a sterically hindered environment around the core of the molecule.

Electronic Influences:

The dispiro[3.1.3.1]decane framework is a saturated hydrocarbon system and is, therefore, electronically insulating. This means that electronic effects from the scaffold on the reactivity of the carboxylic acid group are likely to be minimal and transmitted primarily through inductive effects.

However, the inherent ring strain of the cyclobutane rings is a significant electronic factor. The dispiro[3.1.3.1]decane system possesses considerable ring strain energy, estimated to be around 300 kJ mol⁻¹. mdpi.com This high strain energy can be released in chemical reactions, making the framework susceptible to ring-opening reactions under certain conditions. This inherent reactivity is a key feature that can be exploited in synthetic design.

Table 1: Structural and Energetic Properties of the Dispiro[3.1.3.1]decane Framework
PropertyDescriptionReference
Ring ConformationThe cyclobutane rings are puckered, leading to a "bow-shaped" overall molecular structure. nih.gov
Ring Strain EnergyEstimated to be approximately 300 kJ mol⁻¹. mdpi.com
Dihedral AnglesThe dihedral angles of the terminal cyclobutane rings are significantly smaller than that of the central cyclobutane ring, indicating varying degrees of puckering within the structure. nih.gov

Hypothetical Applications as a Template for the Generation of Structurally Diverse Chemical Libraries

The unique structural and electronic features of 2-dispiro[3.1.3.1]decan-8-ylacetic acid make it a promising starting point for the generation of structurally diverse chemical libraries for high-throughput screening.

The high ring strain of the dispiro[3.1.3.1]decane framework can be harnessed to synthesize more complex polycyclic architectures. For instance, selective ring-opening or ring-expansion reactions could lead to the formation of novel bridged or fused ring systems that would be challenging to access through conventional synthetic routes.

For example, photolysis of the related dispiro[3.1.3.1]decane-5,10-dione in methanol (B129727) has been shown to result in a ring-opening reaction. oup.com It is conceivable that similar transformations could be developed for 2-dispiro[3.1.3.1]decan-8-ylacetic acid, where the carboxylic acid functionality could be used to direct or participate in such rearrangements. Transition-metal-catalyzed "cut-and-sew" reactions of strained cyclobutanones have also emerged as a powerful strategy for the synthesis of bridged and fused rings, and similar methodologies could potentially be applied to derivatives of the dispiro[3.1.3.1]decane scaffold. acs.orgnih.gov

The dicarboxylic acid analog of the title compound, dispiro[3.1.3.1]decane-2,8-dicarboxylic acid, has been synthesized and investigated as a monomer for polymerization. dtic.mil This suggests that 2-dispiro[3.1.3.1]decan-8-ylacetic acid could serve as a valuable building block for the construction of novel organic frameworks, including metal-organic frameworks (MOFs).

In the context of MOFs, the carboxylic acid group can act as a linker to coordinate with metal ions or clusters. researchgate.netyoutube.comrsc.org The rigid and three-dimensional nature of the dispiro[3.1.3.1]decane core would act as a strut, leading to the formation of porous materials with unique topologies and potential applications in gas storage, separation, and catalysis. The use of chiral, enantiopure linkers in MOF synthesis can lead to chiral frameworks with applications in enantioselective separations and catalysis, and a chiral version of 2-dispiro[3.1.3.1]decan-8-ylacetic acid could be employed for this purpose. nih.gov

Future Directions in Synthetic Design Utilizing Highly Strained Polycyclic Systems

The use of highly strained polycyclic systems like the dispiro[3.1.3.1]decane framework represents a growing area of interest in synthetic chemistry. Future directions in this field are likely to focus on several key areas:

Development of Novel Synthetic Methodologies: There is a need for new and efficient synthetic methods to access a wider range of functionalized dispiro[3.1.3.1]decane derivatives. This will enable a more thorough exploration of their potential in various applications.

Exploitation of Ring Strain: The development of controlled and selective ring-opening and rearrangement reactions of these strained systems will provide access to novel and complex molecular architectures that are currently inaccessible.

Applications in Materials Science: The use of dispiro[3.1.3.1]decane-based building blocks in the synthesis of polymers and organic frameworks is a promising area for future research. The unique geometry of this scaffold could lead to materials with novel mechanical, thermal, and electronic properties. dtic.mildtic.mil

Medicinal Chemistry and Drug Discovery: The exploration of the dispiro[3.1.3.1]decane scaffold in the design of new therapeutic agents is a significant future direction. bldpharm.comnih.govnih.govdndi.orgmdpi.com Its rigid, three-dimensional structure is well-suited for the development of potent and selective inhibitors of biological targets.

Conclusion and Research Outlook

Summary of Synthetic Feasibility and Structural Insights for Novel Dispiro Systems

The synthesis of dispiro compounds, particularly those with intricate ring systems like the dispiro[3.1.3.1]decane core, presents a significant challenge in organic chemistry. rsc.org The construction of two spirocenters in a controlled manner requires sophisticated synthetic strategies. rsc.org Methodologies for creating such systems often involve multi-step sequences, including cyclization reactions and functional group transformations. ontosight.ai The rigid, three-dimensional structure imparted by the spiro linkage makes these molecules attractive candidates for various applications. acs.org

The dispiro[3.1.3.1]decane framework, consisting of two cyclobutane (B1203170) rings spiro-fused to a central cyclohexane (B81311) ring, results in a highly constrained and sterically demanding architecture. sci-hub.se This unique geometry can lead to interesting physical and chemical properties, influencing factors like molecular packing in the solid state and interactions with biological targets. mdpi.commdpi.com The synthesis of derivatives, such as the acetic acid moiety in the target molecule, adds another layer of complexity, requiring synthetic routes that are compatible with existing functional groups.

A comparative overview of general synthetic strategies for related spirocyclic systems is presented in the table below.

Synthetic StrategyDescriptionAdvantagesDisadvantages
Intramolecular Cyclization Formation of spirocycles through the cyclization of a linear precursor containing appropriate functional groups.High control over stereochemistry.Requires complex precursor synthesis.
[m+n] Cycloaddition Reactions Combination of two or more components to form the spirocyclic core in a single step.Atom-economical and can rapidly build complexity.Can be challenging to control regioselectivity and stereoselectivity.
Metal-Catalyzed Reactions Use of transition metals to catalyze the formation of C-C bonds and construct the spirocyclic framework. rsc.orgHigh efficiency and selectivity. rsc.orgCatalyst cost and sensitivity can be a drawback.
Rearrangement Reactions Transformation of an existing ring system into a spirocyclic one through molecular rearrangement.Can provide access to highly strained and unusual spirocycles.The outcome can be difficult to predict and yields may be low.

Unaddressed Challenges and Opportunities in the Field of Complex Spiro Compound Chemistry

Despite significant advances, the synthesis of complex spiro compounds remains a formidable challenge. nih.gov One of the primary hurdles is the stereoselective construction of the spirocenter, especially in molecules with multiple stereogenic centers. nih.gov Developing catalytic asymmetric methods that can control the absolute stereochemistry of these compounds is an ongoing area of research. umn.edu

Another challenge lies in the synthesis of polyspiro compounds, where multiple spirocenters are present in a single molecule. acs.org The iterative introduction of spiro junctions with high efficiency and selectivity is a complex synthetic problem. Furthermore, the inherent ring strain in some spirocyclic systems can lead to instability and unexpected reactivity, complicating their synthesis and handling. nih.gov

However, these challenges also present significant opportunities. The development of novel synthetic methodologies for accessing complex spirocycles is a fertile ground for innovation in organic chemistry. researchgate.net New catalytic systems, tandem reactions, and bio-inspired synthetic strategies could provide more efficient and versatile routes to these molecules. nih.gov The unique three-dimensional shapes of spiro compounds make them an underexplored area of chemical space with high potential for the discovery of new bioactive molecules and materials. researchgate.net

Broader Implications for Advancements in Organic Synthesis and Materials Design

The pursuit of complex molecular architectures like 2-Dispiro[3.1.3.1]decan-8-ylacetic acid drives the development of new synthetic methods and technologies. The challenges associated with their synthesis spur the discovery of novel reagents, catalysts, and reaction conditions that can be broadly applied across organic chemistry.

In the realm of materials science, the rigid and well-defined three-dimensional structures of spiro compounds are highly desirable. acs.org The spiro linkage can be used to create materials with improved morphological stability and unique optoelectronic properties. acs.org For instance, spirobifluorene derivatives are widely used in organic light-emitting diodes (OLEDs) due to their high thermal stability and ability to form stable amorphous glasses. acs.org The incorporation of spirocyclic units into polymers can also lead to materials with enhanced thermal and mechanical properties.

Future Research Avenues for 2-Dispiro[3.1.3.1]decan-8-ylacetic acid and Analogues

Future research on 2-Dispiro[3.1.3.1]decan-8-ylacetic acid and its analogues could explore several exciting directions. A primary focus would be the development of a concise and stereoselective total synthesis of the molecule. This would not only provide access to the compound for further study but also showcase new synthetic strategies for the construction of complex dispiro systems.

Once the synthesis is established, the exploration of the compound's properties and potential applications can begin. The carboxylic acid functionality provides a handle for further derivatization, allowing for the creation of a library of analogues with modified properties. For example, the acid could be converted to amides, esters, or other functional groups to probe its biological activity or materials science applications.

Investigating the biological profile of these compounds is a promising avenue, as spirocyclic scaffolds are found in numerous natural products and pharmaceutically active molecules. researchgate.netrsc.orgresearchgate.net The rigid dispiro[3.1.3.1]decane core could serve as a unique scaffold for positioning functional groups in three-dimensional space to interact with specific biological targets. ontosight.ai

Furthermore, the incorporation of this dispiro system into larger molecular architectures, such as polymers or supramolecular assemblies, could lead to novel materials with interesting properties. The unique shape and rigidity of the dispiro[3.1.3.1]decane unit could be harnessed to control the morphology and function of these materials at the molecular level.

Q & A

Basic Research Question

  • X-ray Crystallography : Gold standard for unambiguous stereochemical assignment, especially for complex spiro systems .
  • NMR Spectroscopy : Use NOESY/ROESY to detect spatial proximity of protons in rigid dispiro cores. For example, coupling constants (J-values) between bridgehead protons confirm ring junction geometry .
  • Vibrational Circular Dichroism (VCD) : Resolve enantiomeric purity in chiral derivatives .

Methodological Tip : Combine multiple techniques; e.g., crystallography for absolute configuration and NMR for solution-state conformation.

How can substitution reactions at specific positions modulate the pharmacological profile of dispiro-based compounds?

Advanced Research Question

  • Position 8 (Fluorine Substitution) : Fluorination increases metabolic stability and blood-brain barrier penetration, as seen in analogs with 8,8-difluoro groups showing enhanced CNS activity .
  • Amino Group Modifications : Acylation or Boc protection alters hydrogen-bonding capacity, impacting enzyme inhibition (e.g., methyl ester derivatives vs. free carboxylic acids) .
  • Spiro Ring Expansion : Introducing larger rings (e.g., 4.5 to 5.5 systems) affects steric bulk, altering receptor binding kinetics .

Experimental Example : Replace fluorine with chlorine to assess halogen-dependent cytotoxicity trends in cancer cell lines .

What in vitro assays are recommended to evaluate the therapeutic potential of dispiro compounds?

Basic Research Question

  • Enzyme Inhibition Assays : Use fluorescence-based or calorimetric (ITC) methods to measure binding to targets like proteases or kinases .
  • Cellular Uptake Studies : Employ LC-MS to quantify intracellular concentrations, correlating with lipophilicity (logD) .
  • Cytotoxicity Screening : Test against primary vs. cancer cell lines (e.g., MTT assays) to identify selective toxicity .

Data Interpretation : Normalize results to positive controls (e.g., known kinase inhibitors) and account for solvent effects (e.g., DMSO tolerance).

How do solvent effects influence the synthetic yield of dispiro compounds?

Advanced Research Question

  • Polar Aprotic Solvents : DMF or DMSO stabilize transition states in cyclization reactions but may promote side reactions at high temperatures .
  • Low-Polarity Solvents (Toluene) : Favor intramolecular over intermolecular reactions, critical for spiroannulation .
  • Additives : Crown ethers enhance cation coordination in SN2 substitutions (e.g., fluorine introduction) .

Optimization Strategy : Conduct high-throughput screening (HTS) with varying solvent mixtures to identify ideal dielectric constants for specific steps.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.